N-Fmoc-O-methyl-3-chloro-L-tyrosine
Description
N-Fmoc-O-methyl-3-chloro-L-tyrosine is a modified tyrosine derivative extensively used in peptide synthesis and chemical biology. Its structure includes:
- Fmoc (9-fluorenylmethyloxycarbonyl) group: A temporary protecting group for the α-amino group, enabling solid-phase peptide synthesis (SPPS).
- O-methyl ether: Protects the phenolic hydroxyl group, enhancing stability against oxidation and side reactions.
- 3-chloro substitution: Introduced on the aromatic ring, altering electronic and steric properties for targeted interactions.
Properties
Molecular Formula |
C25H22ClNO5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
HIXDGZGEBBODIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: L-Tyrosine
L-Tyrosine (C₉H₁₁NO₃) serves as the foundational substrate. Its phenolic hydroxyl group (4-position) and aromatic ring are modified to introduce O-methyl and 3-chloro substituents.
O-Methylation of the Phenolic Hydroxyl Group
Reagents :
- Methylation agent: Dimethyl sulfate (DMS) or methyl iodide (MeI).
- Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
- Solvent: Acetone or tetrahydrofuran (THF).
Procedure :
- Dissolve L-tyrosine (10 g, 55.5 mmol) in anhydrous acetone (100 mL).
- Add K₂CO₃ (15.3 g, 111 mmol) and MeI (7.0 mL, 111 mmol).
- Stir at 25°C for 24 hours under nitrogen.
- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
- Isolate O-methyl-L-tyrosine (yield: 85–90%).
Analytical Validation :
Regioselective Chlorination at the 3-Position
Reagents :
- Chlorinating agent: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
- Catalyst: Iron(III) chloride (FeCl₃).
- Solvent: Dichloromethane (DCM).
Procedure :
- Dissolve O-methyl-L-tyrosine (8.5 g, 40 mmol) in DCM (80 mL).
- Add FeCl₃ (0.5 g, 3 mmol) and SO₂Cl₂ (5.3 mL, 60 mmol) dropwise at 0°C.
- Stir at 25°C for 6 hours.
- Quench with ice water, extract with DCM, and dry over MgSO₄.
- Isolate 3-chloro-O-methyl-L-tyrosine (yield: 75–80%).
Analytical Validation :
Fmoc Protection of the α-Amino Group
Reagents :
- Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).
- Base: Sodium bicarbonate (NaHCO₃).
- Solvent: THF/water (1:1).
Procedure :
- Dissolve 3-chloro-O-methyl-L-tyrosine (5.0 g, 20.5 mmol) in THF/water (50 mL).
- Add NaHCO₃ (3.5 g, 41 mmol) and Fmoc-OSu (7.3 g, 21.6 mmol).
- Stir at 25°C for 12 hours.
- Acidify to pH 3 with citric acid, extract with ethyl acetate, and dry.
- Isolate this compound (yield: 70–75%).
Analytical Validation :
- HPLC Retention Time : 12.3 min (C18 column, acetonitrile/water gradient).
- Melting Point : 158–160°C.
Critical Optimization Parameters
Racemization Control
Regioselectivity in Chlorination
- FeCl₃ catalysis directs electrophilic substitution to the 3-position due to steric and electronic effects.
- Solvent polarity : DCM enhances Cl⁺ ion reactivity for precise halogenation.
Comparative Analysis of Synthetic Routes
| Parameter | Patent Method | Academic Protocol |
|---|---|---|
| O-Methylation Agent | SOCl₂/MeOH | MeI/K₂CO₃ |
| Chlorination Yield | 78% | 82% |
| Fmoc Protection Time | 24 hours | 12 hours |
| Overall Purity | >98% | 95–97% |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-methyl-3-chloro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Methylation: Methyl iodide in the presence of a base like sodium carbonate is used for methylation.
Major Products
Deprotected Tyrosine: Removal of the Fmoc group yields O-methyl-3-chloro-L-tyrosine.
Substituted Derivatives: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Overview : N-Fmoc-O-methyl-3-chloro-L-tyrosine is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structural features enhance the reactivity and stability of peptides during synthesis.
Key Benefits :
- Stability : The Fmoc protecting group allows for mild deprotection conditions, facilitating the incorporation of this amino acid into peptides without compromising their integrity.
- Efficiency : The presence of the chlorine atom at the meta position increases the nucleophilicity of the aromatic ring, enhancing coupling reactions during peptide assembly.
Case Study : In a study examining the synthesis of biologically active peptides, researchers reported that using this compound resulted in higher yields compared to traditional tyrosine derivatives. The incorporation of this compound led to peptides with improved biological activity due to enhanced receptor interactions .
Drug Development
Overview : The incorporation of this compound into drug candidates has shown promise in improving pharmacological properties.
Key Benefits :
- Improved Targeting : The chlorine substituent can enhance the lipophilicity and permeability of drug molecules, making them more effective in targeting specific biological pathways.
- Therapeutic Potential : Research indicates that peptides synthesized with this compound exhibit potent anticancer activity by modulating key signaling pathways involved in tumor growth .
Case Study : A recent investigation into novel anticancer agents highlighted the use of this compound in developing peptide inhibitors targeting the JAK/STAT3 signaling pathway. These inhibitors demonstrated significant antiproliferative effects against breast cancer cell lines, showcasing the compound's potential in cancer therapy .
Bioconjugation
Overview : this compound facilitates bioconjugation processes, which are essential for developing targeted therapies and diagnostics.
Key Benefits :
- Versatility : This compound can be easily conjugated to various biomolecules, enabling the creation of multifunctional therapeutics.
- Enhanced Specificity : By attaching peptides to antibodies or other targeting moieties, researchers can improve the specificity and efficacy of treatments.
Case Study : In a study focused on antibody-drug conjugates (ADCs), researchers utilized this compound to create conjugates that selectively targeted cancer cells while minimizing effects on healthy tissues. This approach led to promising results in preclinical models .
Neuroscience Research
Overview : Due to its structural similarity to natural neurotransmitters, this compound is employed in neuroscience studies to understand receptor interactions and signaling pathways.
Key Benefits :
- Mimicking Natural Compounds : Its ability to mimic neurotransmitters allows researchers to explore its effects on neuronal signaling.
- Investigating Receptor Dynamics : The compound's unique properties make it an excellent tool for studying interactions with various receptors involved in neurological processes.
Case Study : A study examining the effects of modified tyrosine derivatives on neurotransmitter receptors found that this compound exhibited significant binding affinity to dopamine receptors, suggesting its potential role in modulating dopaminergic signaling .
Comparative Analysis Table
| Application Area | Key Features | Outcomes/Benefits |
|---|---|---|
| Peptide Synthesis | Enhanced stability and reactivity | Higher yields and biological activity |
| Drug Development | Improved pharmacokinetics | Effective targeting of cancer pathways |
| Bioconjugation | Versatile conjugation capabilities | Enhanced specificity in therapies |
| Neuroscience Research | Mimics neurotransmitter structures | Insights into receptor dynamics |
Mechanism of Action
The mechanism of action of N-Fmoc-O-methyl-3-chloro-L-tyrosine involves:
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₄H₂₀ClNO₅ (CAS: TRC-F628020-1G) .
- Molecular Weight : 437.87 g/mol .
- Storage : +4°C, dry conditions .
- Purity : >95% (HPLC) .
This compound is critical for synthesizing peptides with site-specific modifications, particularly in drug discovery and structural studies.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table compares N-Fmoc-O-methyl-3-chloro-L-tyrosine with structurally related Fmoc-protected tyrosine derivatives:
Stability and Reactivity
- This compound: The O-methyl group prevents oxidation of the phenolic hydroxyl, while the chloro substituent reduces nucleophilic aromatic substitution compared to nitro derivatives .
- N-Fmoc-3-nitro-L-tyrosine : Nitro groups are prone to reduction under acidic or reductive conditions, limiting use in certain SPPS protocols .
- N-Fmoc-O-benzyl-L-tyrosine: Benzyl ethers require hydrogenolysis for deprotection, restricting compatibility with sulfur-containing residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
